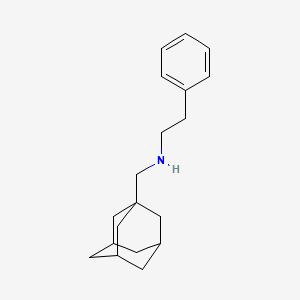
N-(1-adamantyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)cyclobutanecarboxamide, also known as ACR16, is a small molecule drug that has gained attention for its potential therapeutic effects on neurological disorders. It is a synthetic compound that belongs to the class of adamantanes, which are known for their antiviral and neuroprotective properties. ACR16 has been studied extensively for its ability to modulate neurotransmitter systems in the brain and improve cognitive function.
Mecanismo De Acción
The exact mechanism of action of N-(1-adamantyl)cyclobutanecarboxamide is not fully understood, but it is believed to act as a modulator of multiple neurotransmitter systems in the brain. N-(1-adamantyl)cyclobutanecarboxamide has been shown to enhance the release of acetylcholine, dopamine, and noradrenaline, which are important neurotransmitters involved in cognitive function and mood regulation. N-(1-adamantyl)cyclobutanecarboxamide may also interact with various receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-(1-adamantyl)cyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter systems, N-(1-adamantyl)cyclobutanecarboxamide has been shown to reduce oxidative stress and inflammation, which are thought to contribute to the pathogenesis of neurological disorders. N-(1-adamantyl)cyclobutanecarboxamide has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-adamantyl)cyclobutanecarboxamide is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. This property makes it a promising drug candidate for the treatment of neurological disorders. However, one limitation of N-(1-adamantyl)cyclobutanecarboxamide is its relatively low potency compared to other drugs in its class. This may limit its effectiveness in treating certain disorders.
Direcciones Futuras
There are several potential future directions for research on N-(1-adamantyl)cyclobutanecarboxamide. One area of interest is the development of more potent analogs of N-(1-adamantyl)cyclobutanecarboxamide that may have greater therapeutic efficacy. Another area of interest is the investigation of the long-term effects of N-(1-adamantyl)cyclobutanecarboxamide on cognitive function and neuronal health. Additionally, the potential use of N-(1-adamantyl)cyclobutanecarboxamide in combination with other drugs for the treatment of neurological disorders is an area of active research.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)cyclobutanecarboxamide involves a multi-step process that begins with the preparation of 1-adamantylamine. This is followed by the reaction of 1-adamantylamine with cyclobutanecarboxylic acid to form the desired product. The purity of the final compound is verified through various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)cyclobutanecarboxamide has been the subject of numerous scientific studies investigating its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(1-adamantyl)cyclobutanecarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings have led to the development of N-(1-adamantyl)cyclobutanecarboxamide as a potential drug candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
N-(1-adamantyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14(13-2-1-3-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZNJFMLKSTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)

![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)
![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)